1-Naphthyl 4-bromobenzoate
Description
1-Naphthyl 4-bromobenzoate is an aromatic ester derived from 4-bromobenzoic acid and 1-naphthol. The naphthyl group imparts significant steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to simpler aryl esters.
Properties
Molecular Formula |
C17H11BrO2 |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
naphthalen-1-yl 4-bromobenzoate |
InChI |
InChI=1S/C17H11BrO2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
ISYRDJAKRUCTIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
1-Naphthyl 4-bromobenzoate belongs to a broader class of bromobenzoate esters. Key structural analogs include:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., naphthyl vs. ethyl) may hinder reactivity in cross-coupling reactions but improve selectivity in enzyme interactions .
Biochemical Studies
- Molecular Docking : Bromine in isosorbide di-(4-bromobenzoate) forms critical van der Waals interactions with AChE, suggesting analogous bromobenzoates could serve as enzyme inhibitors .
- Halogen Bonding : The electronegative bromine atom may stabilize ligand-receptor complexes, a feature exploited in drug design .
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